![molecular formula C12H19NS B13201199 3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine is an organic compound with the molecular formula C12H19NS It is characterized by a butan-1-amine backbone with a methyl group at the 3-position and a 4-(methylsulfanyl)phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Substitution: Nitric acid for nitration, bromine for bromination; reactions are usually conducted at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or bromo derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell surface receptors to trigger intracellular signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenylbutan-1-amine: Lacks the methylsulfanyl group, which may affect its biological activity.
4-(Methylsulfanyl)phenylbutan-1-amine: Lacks the methyl group at the 3-position, which may influence its chemical reactivity.
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-one: Contains a carbonyl group instead of an amine, leading to different chemical properties.
Uniqueness
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine is unique due to the presence of both a methylsulfanyl group and a methyl group on the butan-1-amine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H19NS |
|---|---|
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylsulfanylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3 |
Clave InChI |
ZZXZPIXWRZCPEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC=C(C=C1)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


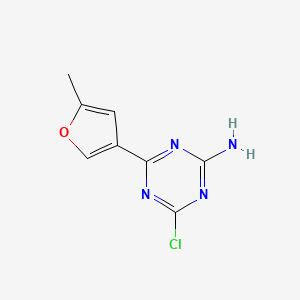
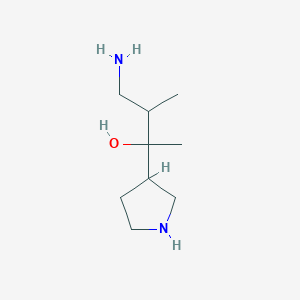


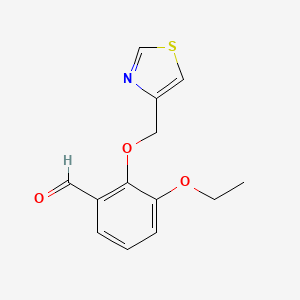
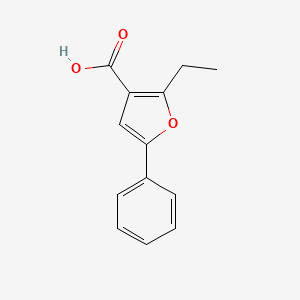
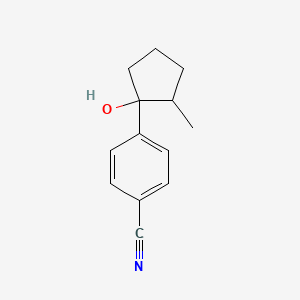
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
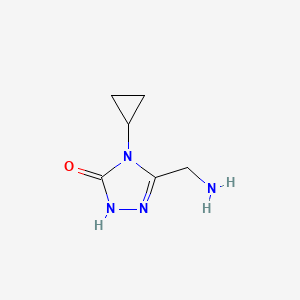
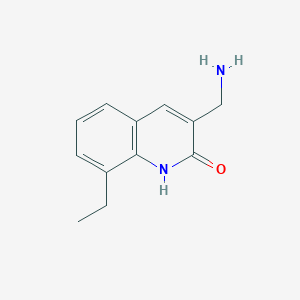

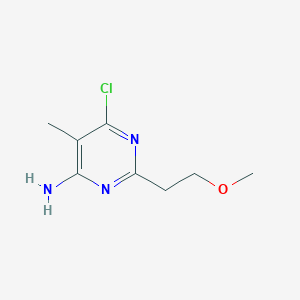
![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

